molecular formula C16H23NO4 B5523811 (3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5523811
M. Wt: 293.36 g/mol
InChI Key: AKSCOAIBIIDEHQ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.16270821 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and antibacterial activity of pyrrolidine derivatives have been explored, with compounds showing significant activity and warranting further biological study. This highlights the potential of pyrrolidine-based compounds in developing new antibacterial agents (Egawa et al., 1984).
  • Pyrrolopyridine analogs have been synthesized, demonstrating the versatility of pyrrolidine derivatives in generating compounds with antibacterial properties, suggesting a methodological approach that could be applicable to the synthesis of the compound (Toja et al., 1986).

Applications in Material Science

  • The elaboration of polybenzoxazine using phloretic acid indicates the role of carboxylic acids in enhancing the reactivity of molecules towards benzoxazine ring formation, offering insights into how carboxylic acid derivatives can be utilized in polymer science (Trejo-Machin et al., 2017).
  • The development of diacid monomers and poly(ester-imide)s from carboxylic acids showcases the utility of these compounds in synthesizing materials with excellent thermal stability and solubility, relevant for designing high-performance polymers and materials (Kamel et al., 2019).

Characterization Techniques

  • The characterization of substituted pyridines through X-ray powder diffraction provides a method for examining the structural properties of related compounds, essential for understanding their potential applications in various scientific fields (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, pyrrolidine-3-carboxylic acid has a hazard statement of H318, which means it causes serious eye damage .

Properties

IUPAC Name

(3S,4R)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-4-2-3-5-13(12)14-10-17(6-8-21-9-7-18)11-15(14)16(19)20/h2-5,14-15,18H,6-11H2,1H3,(H,19,20)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSCOAIBIIDEHQ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CC2C(=O)O)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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